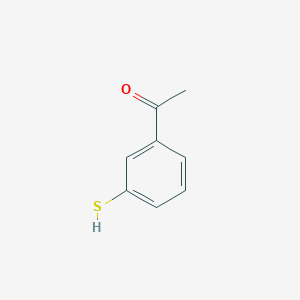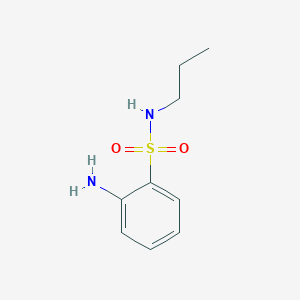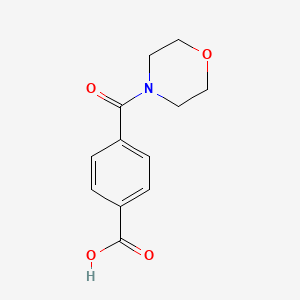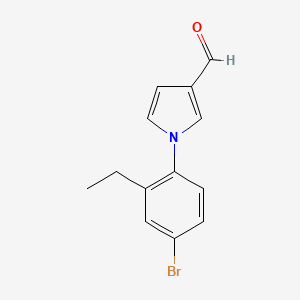
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine (NAMM-3MBB) is a synthetic organic compound belonging to the class of amines. It is a colorless, water-soluble compound with a molecular weight of 190.3 g/mol. NAMM-3MBB has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Fleck et al. (2003) highlights the synthesis of a key intermediate related to N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine, emphasizing its role in the preparation of antibiotics for veterinary pathogens. This research provides insights into efficient and stereoselective synthesis processes (Fleck et al., 2003).
Catalysis and Functionalization
- Research by Payne et al. (2013) demonstrated the catalyzed hydroaminoalkylation for synthesizing α- and β-substituted N-heterocycles. This method involves direct alkylation of unprotected secondary amines, leading to the creation of various N-heterocycles, including azepane derivatives (Payne et al., 2013).
Ionic Liquids and Green Chemistry
- Belhocine et al. (2011) explored the use of azepane as a starting material to synthesize a new family of room temperature ionic liquids. This work contributes to green chemistry by providing alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Pharmaceutical Applications
- Jain et al. (2016) developed a method for the enantioselective functionalization of amines, including azepanes. This process is crucial for drug discovery, as these aza-heterocycles are common in therapeutic agents (Jain et al., 2016).
Materials Science
- Samerjit et al. (2016) investigated amine-functionalized zeolites, including compounds related to azepane, for their catalytic activity in transesterification, showcasing the material's potential in chemical engineering (Samerjit et al., 2016).
properties
IUPAC Name |
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2/c1-15(2)9-12-19(13-10-16(3)4)14-17-8-6-5-7-11-18-17/h15-18H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUGWLMGVKKUOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CC1CCCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)


